Nrf2 Pathway Inhibition and Chemosensitization in Cisplatin-Resistant Lung Cancer Cells
In a head-to-head functional comparison in A549/CDDP (cisplatin-resistant) cells, 3',4',5',5,7-pentamethoxyflavone (PMF) demonstrated potent Nrf2 inhibitory activity and reversed chemoresistance. Treatment with PMF at 10 and 20 µM reduced the Nrf2 nuclear translocation level by 35% and 58%, respectively [1]. Functionally, the combination of 20 µM PMF with cisplatin reduced the cisplatin IC50 from 28.5 µM (cisplatin alone) to 12.3 µM, representing a 2.3-fold increase in sensitivity [1]. Furthermore, the combination of 20 µM PMF and 15 µM cisplatin reduced the colony formation ability of A549/CDDP cells by 72% compared to cisplatin treatment alone [1].
| Evidence Dimension | Cisplatin IC50 sensitization |
|---|---|
| Target Compound Data | Cisplatin IC50 reduced to 12.3 µM (with 20 µM PMF) and 18.7 µM (with 10 µM PMF) |
| Comparator Or Baseline | Cisplatin alone: IC50 28.5 µM |
| Quantified Difference | 2.3-fold reduction (20 µM PMF); 1.5-fold reduction (10 µM PMF) |
| Conditions | A549/CDDP cisplatin-resistant lung cancer cells; 48h treatment |
Why This Matters
This quantifies its utility as a chemosensitizer for reversing acquired cisplatin resistance, a critical need in NSCLC research and drug development.
- [1] Hou, X. et al. 3',4',5',5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Mol. Cells 2015, 38(5), 396-401. View Source
